Cas no 1403767-20-3 (N-(trideuteriomethyl)oxetan-3-amine)

N-(Trideuteriomethyl)oxetan-3-amine is a deuterated derivative of oxetan-3-amine, where the methyl hydrogen atoms are replaced with deuterium. This isotopic modification enhances the compound's stability and metabolic resistance, making it valuable in pharmaceutical research, particularly in drug discovery and development. The incorporation of deuterium can improve pharmacokinetic properties, such as prolonged half-life and reduced metabolic clearance, without significantly altering biological activity. Its oxetane ring provides structural rigidity, facilitating interactions with biological targets. This compound is particularly useful in the synthesis of deuterium-labeled analogs for mechanistic studies, tracer applications, and the development of novel therapeutics with optimized efficacy and safety profiles.
N-(trideuteriomethyl)oxetan-3-amine structure
1403767-20-3 structure
Product name:N-(trideuteriomethyl)oxetan-3-amine
CAS No:1403767-20-3
MF:C4H9NO
MW:90.1388461589813
MDL:MFCD22628758
CID:3164228
PubChem ID:72207984

N-(trideuteriomethyl)oxetan-3-amine Chemical and Physical Properties

Names and Identifiers

    • N-Trideuteromethyloxetan-3-amine
    • N-(trideuteriomethyl)oxetan-3-amine
    • PS-17435
    • 1403767-20-3
    • PB37345
    • CS2421
    • MDL: MFCD22628758
    • Inchi: InChI=1S/C4H9NO/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3/i1D3
    • InChI Key: JUIXJPRSYHSLHK-FIBGUPNXSA-N
    • SMILES: [2H]C([2H])([2H])NC1COC1

Computed Properties

  • Exact Mass: 90.087244148Da
  • Monoisotopic Mass: 90.087244148Da
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 42.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 21.3Ų

N-(trideuteriomethyl)oxetan-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D499503-10G
N-(trideuteriomethyl)oxetan-3-amine
1403767-20-3 97%
10g
$3910 2024-07-21
eNovation Chemicals LLC
D499503-5G
N-(trideuteriomethyl)oxetan-3-amine
1403767-20-3 97%
5g
$2345 2024-07-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD315134-1g
N-Trideuteromethyloxetan-3-amine
1403767-20-3 98% 98%atom%D
1g
¥5782.0 2022-03-01
TRC
N105475-25mg
N-Trideuteromethyloxetan-3-amine
1403767-20-3
25mg
$ 140.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2012U009-1G
N-(trideuteriomethyl)oxetan-3-amine
1403767-20-3 97%
1g
¥ 4,158.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2012U009-500MG
N-(trideuteriomethyl)oxetan-3-amine
1403767-20-3 97%
500MG
¥ 2,772.00 2023-04-03
Advanced ChemBlocks
G-5090-1G
N-Trideuteromethyloxetan-3-amine
1403767-20-3 97%
1G
$975 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2012U009-10G
N-(trideuteriomethyl)oxetan-3-amine
1403767-20-3 97%
10g
¥ 20,790.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2012U009-5G
N-(trideuteriomethyl)oxetan-3-amine
1403767-20-3 97%
5g
¥ 12,474.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2012U009-500mg
N-(trideuteriomethyl)oxetan-3-amine
1403767-20-3 90%
500mg
¥2772.0 2024-04-24

Additional information on N-(trideuteriomethyl)oxetan-3-amine

Recent Advances in the Application of N-(trideuteriomethyl)oxetan-3-amine (CAS: 1403767-20-3) in Chemical Biology and Pharmaceutical Research

N-(trideuteriomethyl)oxetan-3-amine (CAS: 1403767-20-3) has emerged as a pivotal compound in chemical biology and pharmaceutical research due to its unique structural properties and isotopic labeling. This deuterated derivative of oxetan-3-amine is increasingly utilized in drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Recent studies highlight its role in enhancing metabolic stability and improving pharmacokinetic profiles of lead compounds, making it a valuable tool for medicinal chemists.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the incorporation of N-(trideuteriomethyl)oxetan-3-amine into Bruton's tyrosine kinase (BTK) inhibitors, resulting in significantly improved metabolic stability in human liver microsomes. The deuterium kinetic isotope effect (DKIE) was observed to reduce oxidative metabolism at the methylene position, extending the half-life of the compound by approximately 40% compared to its non-deuterated counterpart. This finding has important implications for the design of next-generation kinase inhibitors with enhanced drug-like properties.

In the field of targeted protein degradation, researchers at a major pharmaceutical company recently reported (2024) the use of N-(trideuteriomethyl)oxetan-3-amine as a linker component in PROTAC molecules targeting estrogen receptor alpha (ERα). The deuterated linker showed improved stability against cytochrome P450-mediated oxidation while maintaining efficient target engagement and degradation activity. This advancement addresses one of the key challenges in PROTAC development - the optimization of linker chemistry to balance stability and functionality.

Analytical chemistry applications have also benefited from this compound. A novel LC-MS/MS method developed in 2023 utilizes N-(trideuteriomethyl)oxetan-3-amine as an internal standard for quantifying oxetane-containing drugs in biological matrices. The three deuterium atoms provide a consistent mass shift of +3 Da, enabling highly specific detection and accurate quantification even in complex samples. This methodology has been successfully applied to several clinical pharmacokinetic studies of investigational new drugs containing the oxetane moiety.

From a synthetic chemistry perspective, recent advances (2024) in the preparation of N-(trideuteriomethyl)oxetan-3-amine have significantly improved its accessibility for research purposes. A new catalytic deuteration method using deuterium gas and a heterogeneous palladium catalyst has achieved >98% deuteration at the methyl position with excellent yield (85-90%). This development addresses previous challenges in obtaining high-purity material at scale, facilitating broader adoption in pharmaceutical R&D.

Looking forward, the unique properties of N-(trideuteriomethyl)oxetan-3-amine position it as a key building block for several emerging therapeutic modalities. Ongoing research explores its incorporation into covalent inhibitors, where the deuterated methyl group may modulate reactivity while maintaining target engagement. Additionally, its potential in deuterated versions of approved drugs (so-called "deuterium switches") is being investigated by multiple biotech companies, with several candidates expected to enter clinical trials in 2025.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1403767-20-3)N-(trideuteriomethyl)oxetan-3-amine
A1059014
Purity:99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g
Price ($):208.0/347.0/521.0/1563.0